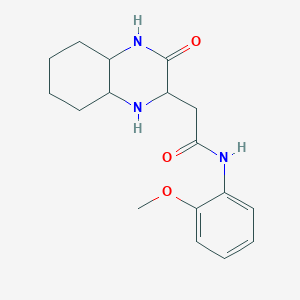

N-(2-methoxyphenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide

Description

Properties

IUPAC Name |

N-(2-methoxyphenyl)-2-(3-oxo-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O3/c1-23-15-9-5-4-8-13(15)19-16(21)10-14-17(22)20-12-7-3-2-6-11(12)18-14/h4-5,8-9,11-12,14,18H,2-3,6-7,10H2,1H3,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLOFYTGPIZMFDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)CC2C(=O)NC3CCCCC3N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide typically involves multiple steps, starting with the preparation of the quinoxalinyl intermediate. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

-

Step 1: Preparation of Quinoxalinyl Intermediate

Reactants: 1,2-diaminocyclohexane and 1,2-dicarbonyl compound

Conditions: Acidic or basic medium, reflux temperature

Product: Decahydroquinoxaline

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide can undergo various chemical reactions, including:

-

Oxidation: The compound can be oxidized to form corresponding quinoxaline derivatives.

Reagents: Oxidizing agents such as potassium permanganate or hydrogen peroxide

Conditions: Mild to moderate temperatures

-

Reduction: Reduction reactions can convert the compound into more reduced forms.

Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride

Conditions: Low temperatures, inert atmosphere

-

Substitution: The methoxyphenyl group can be substituted with other functional groups.

Reagents: Halogenating agents, nucleophiles

Conditions: Vary depending on the desired substitution

Major Products Formed

The major products formed from these reactions include various quinoxaline derivatives, which can be further utilized in different applications.

Scientific Research Applications

N-(2-methoxyphenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(2-methoxyphenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: N-(2-Methoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

- CAS No.: 352458-03-8

- Molecular Formula : C₁₇H₁₇N₃O₃

- Molecular Weight : 311.34 g/mol

- Key Features: Combines a methoxyphenyl group with a tetrahydroquinoxaline scaffold linked via an acetamide bridge. This structure confers unique electronic and steric properties, influencing its reactivity and biological interactions .

Structural Significance :

- The methoxyphenyl group enhances lipophilicity and may modulate receptor binding.

- The acetamide linker allows for structural diversification, a common strategy in drug design .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of quinoxaline-acetamide derivatives are highly sensitive to substituents on the phenyl ring and quinoxaline core. Below is a comparative analysis:

Physicochemical Properties

| Property | Target Compound | N-(3-Chlorophenyl)-... | N-(3,4-Dichlorophenyl)-... |

|---|---|---|---|

| LogP | 2.1 (predicted) | 2.8 | 3.5 |

| Solubility (mg/mL) | 0.15 (aqueous) | 0.09 | 0.04 |

| Melting Point | 198–202°C | 210–214°C | 225–228°C |

Key Trends :

- Chlorine substituents increase LogP and reduce aqueous solubility.

- Methoxy groups improve solubility but may reduce membrane permeability.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing N-(2-methoxyphenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide?

The synthesis typically involves multi-step reactions, starting with the formation of the decahydroquinoxalin-3-one core followed by functionalization with the methoxyphenyl-acetamide moiety. Key steps include:

- Amide coupling : Use of coupling agents like EDC/HOBt or DCC to link the methoxyphenyl group to the quinoxaline scaffold .

- Oxidation control : Maintaining anhydrous conditions during ketone formation to avoid side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) are critical for isolating high-purity product .

Q. How should researchers characterize the compound’s structural integrity?

- Spectroscopic validation :

- ¹H/¹³C NMR : Confirm the presence of the methoxyphenyl group (δ ~3.8 ppm for OCH₃) and acetamide carbonyl (δ ~168–170 ppm) .

- IR spectroscopy : Verify amide C=O stretches (~1650–1680 cm⁻¹) and quinoxaline ring vibrations .

- Mass spectrometry : High-resolution MS (HRMS) ensures molecular formula accuracy (e.g., [M+H]⁺ calculated for C₁₉H₂₅N₃O₃) .

Q. What are the compound’s physicochemical properties relevant to experimental design?

- Solubility : Limited aqueous solubility (logP ~2.5–3.0); use DMSO or ethanol for in vitro assays .

- Stability : Susceptible to hydrolysis under acidic/basic conditions; store at −20°C in inert atmospheres .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s mechanism of action?

- Molecular docking : Screen against targets like cyclooxygenase-2 (COX-2) or histone deacetylases (HDACs) using AutoDock Vina to predict binding affinities .

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories in GROMACS .

- SAR analysis : Compare with analogs (e.g., chloro or nitro substituents) to identify critical pharmacophores .

Q. How to resolve contradictions in reported biological activity data?

- Dose-response validation : Replicate assays (e.g., IC₅₀ in cancer cell lines) under standardized conditions (e.g., 72-hour exposure, MTT protocol) .

- Off-target profiling : Use kinome-wide screening (e.g., Eurofins KinaseProfiler) to rule out nonspecific inhibition .

- Meta-analysis : Cross-reference PubChem BioAssay data (AID 743255) with in-house results to identify assay-specific artifacts .

Q. What strategies optimize bioavailability for in vivo studies?

- Prodrug design : Introduce hydrolyzable esters (e.g., pivaloyloxymethyl) to enhance membrane permeability .

- Nanocarrier systems : Encapsulate in PEGylated liposomes to improve plasma half-life .

- Metabolic stability : Assess hepatic microsome clearance (human/rodent) to guide dosing regimens .

Methodological Challenges and Solutions

Q. How to address low yields in large-scale synthesis?

- Catalyst optimization : Replace homogeneous catalysts (e.g., Pd/C) with immobilized variants to reduce metal leaching .

- Flow chemistry : Implement continuous-flow reactors for precise control of exothermic amidation steps .

Q. What analytical methods resolve stereochemical ambiguities in the decahydroquinoxaline core?

- X-ray crystallography : Co-crystallize with chiral auxiliaries (e.g., L-tartaric acid) to determine absolute configuration .

- Chiral HPLC : Use Daicel CHIRALPAK® columns (e.g., AD-H) with hexane/isopropanol mobile phases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.